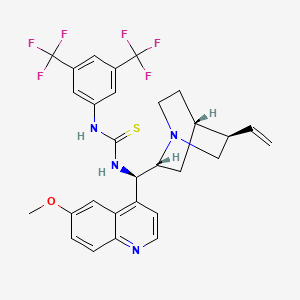

1-(3,5-Bis(trifluormethyl)phenyl)-3-((1R)-(6-methoxychinolin-4-yl)((2R,4S,5R)-5-vinylchinuclidin-2-yl)methyl)thioharnstoff

Übersicht

Beschreibung

The product is a cinchona-alkaloid-derived, bifunctional catalyst containing a thiourea group at position 9.

Wissenschaftliche Forschungsanwendungen

Organokatalyse

Diese Verbindung dient als bifunktioneller Cinchona-Organokatalysator . Sie kann zur Synthese stereoselektiver Diaryl(nitro)butanone über enantioselektive Michael-Addition von Nitromethan an Chalkone verwendet werden . Diese Anwendung ist entscheidend für die Entwicklung neuer Pharmazeutika und Agrochemikalien.

Enantioselektive Synthese

Die Verbindung ist entscheidend für die enantioselektive Synthese von Mannich-Addukten aus stabilen N-Carbamatsulfonsäureamiden über die Mannich-Reaktion . Dieser Prozess ist bedeutsam für die Herstellung von Verbindungen mit hoher optischer Reinheit, was in der Arzneimittelentwicklung unerlässlich ist.

Konjugierte Additionsreaktionen

Sie katalysiert die hochgradig enantioselektive konjugierte Addition von Nitromethan an Chalkone unter Verwendung bifunktioneller Cinchona-Organokatalysatoren . Diese Methode ist wertvoll für den Aufbau komplexer Moleküle mit präziser Stereochemie.

Katalysatorstabilität

Im Vergleich zur traditionellen Übergangsmetallkatalyse bietet dieses Thioharnstoffderivat Vorteile wie geringere Toxizität, geringere Kosten und Stabilität an Luft und Feuchtigkeit . Diese Eigenschaften machen es zu einem attraktiven Katalysator für verschiedene organische Umwandlungen.

Wasserstoffbrücken-Donor-Katalyse

Das 3,5-Bis(trifluormethyl)phenyl-Motiv der Verbindung wird ubiquitär in H-Bindungskatalysatoren verwendet . Es fördert organische Umwandlungen, indem es die Bildung von Wasserstoffbrückenbindungen erleichtert, was ein Schlüsselmechanismus in vielen katalytischen Prozessen ist.

Biologische Aktivität

The compound 1-(3,5-bis(trifluoromethyl)phenyl)-3-((1R)-(6-methoxyquinolin-4-yl)((2R,4S,5R)-5-vinylquinuclidin-2-yl)methyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

- Molecular Formula : C29H28F6N4OS

- Molecular Weight : 594.61 g/mol

- CAS Number : Not available

Anticancer Activity

Recent studies indicate that thiourea derivatives exhibit significant anticancer properties. For instance, a series of thiourea compounds were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that some derivatives had IC50 values ranging from 3 to 20 µM against pancreatic and breast cancer cell lines, suggesting a promising therapeutic potential for this class of compounds .

| Compound | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | Pancreatic | 3.0 | |

| Compound B | Breast | 14.0 | |

| Compound C | Leukemia | 1.5 |

Antimicrobial Activity

Thiourea derivatives have also demonstrated broad-spectrum antimicrobial activity. A study highlighted the antibacterial effects of a related thiourea compound against several pathogenic bacteria, showing effective inhibition at low concentrations . The compound's ability to disrupt bacterial cell walls and interfere with metabolic processes underpins its efficacy.

Antioxidant Activity

The antioxidant properties of thiourea derivatives are noteworthy. One study reported that a synthesized thiourea derivative exhibited strong reducing potential in DPPH and ABTS assays with IC50 values of 45 µg/mL and 52 µg/mL, respectively . This suggests that the compound may help mitigate oxidative stress-related cellular damage.

Antiprotozoal Activity

Thiourea derivatives have shown promise against protozoal infections such as leishmaniasis. Compounds synthesized in recent research demonstrated significant activity against Leishmania amazonensis with IC50 values below 10 µM . This highlights the therapeutic potential of these compounds in treating parasitic infections.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Studies have indicated that modifications in the molecular structure can significantly influence the potency and selectivity of these compounds against various biological targets. Key factors affecting activity include:

- The presence of electron-withdrawing groups (e.g., trifluoromethyl groups).

- The spatial arrangement of functional groups.

- The ability to form hydrogen bonds with target biomolecules .

Case Studies

- Study on Anticancer Effects : A recent investigation synthesized a series of thiourea derivatives and evaluated their cytotoxicity against human leukemia cell lines. The most potent derivative showed an IC50 value of 1.50 µM, indicating strong anticancer potential.

- Antimicrobial Assessment : Research on bis(trifluoromethyl)phenyl-based strobilurin analogues revealed enhanced antifungal activity compared to traditional fungicides, suggesting a viable application in agricultural settings .

Eigenschaften

IUPAC Name |

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H28F6N4OS/c1-3-16-15-39-9-7-17(16)10-25(39)26(22-6-8-36-24-5-4-21(40-2)14-23(22)24)38-27(41)37-20-12-18(28(30,31)32)11-19(13-20)29(33,34)35/h3-6,8,11-14,16-17,25-26H,1,7,9-10,15H2,2H3,(H2,37,38,41)/t16-,17-,25+,26+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMKPBFOEWWDIQ-ZRJNXXGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=S)NC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H28F6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20479698 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852913-25-8 | |

| Record name | N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(3alpha)-6'-methoxycinchonan-9-yl]thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20479698 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3,5-Bis(trifluoromethyl)phenyl)-N'-((9R)-6'-methoxy-9-cinchoanyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.